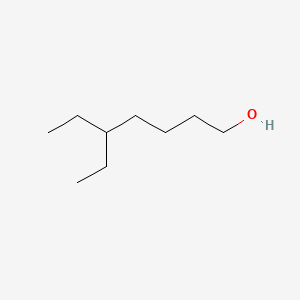

5-Ethyl-1-heptanol

説明

5-Ethyl-1-heptanol is an organic compound classified as an alcohol. It features a hydroxyl group (-OH) attached to the fifth carbon of an ethyl-substituted heptane chain. This compound is part of the broader family of alcohols, which are known for their diverse applications in various fields, including chemistry, biology, and industry.

準備方法

Synthetic Routes and Reaction Conditions: 5-Ethyl-1-heptanol can be synthesized through several methods. One common approach involves the reduction of 5-ethyl-1-heptanal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, this compound can be produced via the hydroformylation of 4-ethyl-1-hexene followed by hydrogenation. The hydroformylation process involves the addition of a formyl group (CHO) to the alkene in the presence of a catalyst such as rhodium or cobalt complexes. The resulting aldehyde is then hydrogenated to yield the desired alcohol.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form 5-ethyl-1-heptanal or 5-ethyl-1-heptanoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form various derivatives, although this is less common due to the stability of the alcohol group.

Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reacting with hydrogen halides (HCl, HBr) can yield alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent.

Substitution: Hydrogen halides (HCl, HBr) in the presence of a catalyst.

Major Products Formed:

Oxidation: 5-Ethyl-1-heptanal, 5-Ethyl-1-heptanoic acid.

Substitution: 5-Ethyl-1-heptyl chloride, 5-Ethyl-1-heptyl bromide.

科学的研究の応用

5-Ethyl-1-heptanol has several applications in scientific research:

Chemistry: It is used as a solvent and intermediate in organic synthesis.

Biology: The compound can be utilized in the study of metabolic pathways involving alcohols.

Medicine: Research into its potential therapeutic effects and interactions with biological systems.

Industry: It serves as a precursor for the synthesis of various chemicals and materials, including plasticizers and surfactants.

作用機序

The mechanism of action of 5-ethyl-1-heptanol involves its interaction with various molecular targets. As an alcohol, it can form hydrogen bonds with other molecules, influencing their structure and reactivity. In biological systems, it may interact with enzymes and receptors, affecting metabolic processes and signaling pathways.

類似化合物との比較

1-Heptanol: A straight-chain alcohol with similar properties but lacks the ethyl substitution.

2-Heptanol: An isomer with the hydroxyl group on the second carbon.

3-Heptanol: An isomer with the hydroxyl group on the third carbon.

Uniqueness: 5-Ethyl-1-heptanol is unique due to its specific structure, which imparts distinct physical and chemical properties. The presence of the ethyl group at the fifth carbon differentiates it from other heptanol isomers, affecting its reactivity and applications.

生物活性

5-Ethyl-1-heptanol, a branched-chain alcohol with the chemical formula C9H20O, has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological properties, including antibacterial, antioxidant, and toxicological effects.

This compound is characterized by its long carbon chain and hydroxyl group, which contribute to its solubility and reactivity. The molecular structure can be represented as follows:

The compound's unique structure influences its interactions with biological systems, making it a subject of interest in pharmacological studies.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating minimum inhibitory concentrations (MICs) in the range of 0.004 to 20.00 mg/mL. The compound's mechanism of action may involve disrupting bacterial cell membranes or inhibiting metabolic pathways critical for bacterial survival .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Proteus mirabilis | 0.004 |

| Escherichia coli | 0.01 |

| Staphylococcus aureus | 0.05 |

This table summarizes the antibacterial efficacy of this compound against selected strains.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using DPPH and ABTS assays. These assays assess the compound's ability to scavenge free radicals, which is crucial in preventing oxidative stress-related damage in biological systems. Results from these assays indicate that this compound possesses significant antioxidant activity, comparable to standard antioxidants like Vitamin C .

Toxicological Studies

Toxicological assessments of this compound have been conducted to determine its safety profile. In repeated-dose studies involving Fischer 344 rats, various doses were administered to evaluate potential adverse effects. The no-observed-adverse-effect level (NOAEL) was established at 150 mg/kg body weight per day, indicating that lower doses did not produce significant toxicity .

| Study Type | Dose (mg/kg bw/d) | Observed Effects |

|---|---|---|

| Short-term Repeated Dose | 0, 50, 150, 500 | No significant effects at ≤150 |

| Chronic Study | 0, 50, 150, 500 | Weight gain reduction at higher doses |

Case Studies

A case study involving the application of this compound in food preservation demonstrated its efficacy as a natural antimicrobial agent. The compound was incorporated into food matrices to assess its ability to inhibit microbial growth during storage. Results showed a substantial reduction in microbial load compared to control samples without the compound .

特性

IUPAC Name |

5-ethylheptan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-3-9(4-2)7-5-6-8-10/h9-10H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOJBFVJUMYSMJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626148 | |

| Record name | 5-Ethylheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

998-65-2 | |

| Record name | 5-Ethylheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。